1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol
Description
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol is a synthetic compound featuring a brominated naphthyloxy group linked to a propan-2-ol backbone substituted with a piperidin-1-yl moiety.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c19-16-6-4-15-11-18(7-5-14(15)10-16)22-13-17(21)12-20-8-2-1-3-9-20/h4-7,10-11,17,21H,1-3,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYPZNCTTLUDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 6-bromonaphthalene and piperidine.
Formation of Intermediate: The bromonaphthalene is first reacted with an appropriate alkylating agent to form an intermediate compound.
Coupling Reaction: This intermediate is then coupled with piperidine under specific conditions to form the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Chemical Reactions Analysis
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BH47231 and BH47232 (Piperazine-Based Analogs)
These compounds () share the 6-bromonaphthalen-2-yloxy-propan-2-ol core but differ in their substituents:
- BH47231 : Contains a morpholine-4-sulfonyl group on the piperazine ring (Molecular formula: C21H28BrN3O5S; MW: 514.4331).
- BH47232 : Features a piperidinylsulfonyl group (Molecular formula: C22H30BrN3O4S; MW: 512.4603).
*Estimated based on (C17H18BrN3O2, MW 376.254 for a triazole analog).
Structural Impact : The sulfonyl groups in BH47231/BH47232 may enhance solubility or target specificity compared to the simpler piperidine in the target compound .
Triazole-Substituted Analog (C17H18BrN3O2)
This compound () replaces the piperidine group with a 3,5-dimethyl-1,2,4-triazol-1-yl moiety:
- Molecular Weight : 376.254
- XlogP : 3.7 (indicating higher lipophilicity vs. piperidine derivatives).
- Key Difference : The triazole group may confer metabolic stability or altered binding kinetics compared to piperidine .
Beta-Blocker Derivatives (Propranolol and Analogs)
highlights beta-blockers like propranolol (1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol), which shares the propan-2-ol-naphthyloxy backbone but differs in substituents:
- Propranolol: Isopropylamino group (IC50 ~28.3 mg/L for microalgal growth inhibition).
- Target Compound: Piperidine replaces isopropylamino, and bromine enhances steric/electronic effects.
Pharmacological Insight : Beta-blockers’ activity relies on amine-hydroxyl spatial arrangement; the bulkier piperidine and bromine in the target compound may alter receptor affinity or selectivity .
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas)
This compound () substitutes the bromonaphthyl group with a naphthalen-1-yloxy moiety and uses a 2-methoxyphenylpiperazine group. Key differences:
- Substituent Position : Naphthalen-1-yloxy vs. 6-bromonaphthalen-2-yloxy.
- Pharmacophore : Methoxyphenylpiperazine may enhance serotonin/dopamine receptor interactions, unlike the simpler piperidine in the target compound .
Biological Activity
The compound 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol , with the molecular formula C17H18BrN3O2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a bromonaphthalene moiety linked to a piperidine and is of interest in medicinal chemistry and pharmacological research due to its unique structural properties and interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H18BrN3O2 |
| Molecular Weight | 376.254 g/mol |
| IUPAC Name | 1-(6-bromonaphthalen-2-yl)oxy-3-(piperidin-1-yl)propan-2-ol |
| InChI Key | BDTADVQLXVDSMJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromonaphthalene moiety engages with hydrophobic pockets in proteins, while the piperidine ring may facilitate interactions through hydrogen bonding or coordination with metal ions. Such interactions can modulate enzyme activities or receptor binding, leading to various pharmacological effects.
Pharmacological Profile
The compound has been studied for its potential roles in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or inflammation.
- Receptor Binding : The compound's structure allows it to bind to various receptors, potentially influencing signaling pathways relevant to disease states.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Study 1: Enzyme Interaction
A study examining the interaction of bromonaphthalene derivatives with cytochrome P450 enzymes found that modifications to the naphthalene moiety could significantly affect enzyme inhibition profiles. This suggests that similar structural features in this compound may also lead to significant interactions with metabolic enzymes .
Study 2: Anticancer Activity
Research on related triazole compounds indicated that they exhibit selective cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through receptor-mediated pathways, highlighting a potential avenue for further investigation into the anticancer properties of this compound .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(6-Bromonaphthalen-2-yl)ethanone | Lacks piperidine moiety | Moderate cytotoxicity |
| 1-(6-Bromonaphthalen-2-yl)oxypropan-2-one | Lacks piperidine and hydroxyl groups | Limited receptor binding |
| 1-[4-(4-methoxybenzoyl)piperidin] -[bromonaphthalene] | Contains additional benzoyl group | Enhanced enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
